molecular formula C10H15BrZn B12292684 Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-

Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-

Cat. No.: B12292684
M. Wt: 280.5 g/mol
InChI Key: UKVCFEOZGIQMNI-UHFFFAOYSA-M
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Description

Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- is a complex organozinc compound. It is known for its unique tricyclic structure, which includes a bromine atom and a zinc atom. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- typically involves the reaction of tricyclo[3.3.1.13,7]dec-2-yl bromide with zinc in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.

    Catalysts: Sometimes, a small amount of a catalyst like copper(I) iodide is used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- follows similar synthetic routes but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger organic molecules.

Common Reagents and Conditions

    Substitution: Common reagents include alkyl halides, aryl halides, and other nucleophiles.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tricyclic compounds, while coupling reactions can produce complex organic frameworks.

Scientific Research Applications

Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- involves its ability to form stable complexes with various substrates. The zinc atom plays a crucial role in stabilizing the intermediate species during reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.1(3,7)]dec-2-yl: A similar tricyclic compound without the zinc and bromine atoms.

    Adamantan-2-ylzinc bromide: Another organozinc compound with a different tricyclic structure.

Uniqueness

Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- is unique due to its specific tricyclic structure and the presence of both zinc and bromine atoms. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

Molecular Formula

C10H15BrZn

Molecular Weight

280.5 g/mol

IUPAC Name

zinc;adamantan-2-ide;bromide

InChI

InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1

InChI Key

UKVCFEOZGIQMNI-UHFFFAOYSA-M

Canonical SMILES

C1C2CC3CC1CC(C2)[CH-]3.[Zn+2].[Br-]

Origin of Product

United States

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